molecular formula C16H21N3O3S B1521174 4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide CAS No. 1193389-97-7

4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide

Cat. No. B1521174
M. Wt: 335.4 g/mol
InChI Key: UTSSJPAPEISVPM-UHFFFAOYSA-N
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Description

4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide is a chemical compound with the molecular formula C16H21N3O3S and a molecular weight of 335.42 . It is a solid substance that is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide consists of a benzene ring substituted with an amino group and a sulfonamide group . The sulfonamide group is further substituted with a phenyl ring, which is substituted with an ethyl(2-hydroxyethyl)amino group .


Physical And Chemical Properties Analysis

4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide is a solid substance that should be stored at room temperature . It has a predicted boiling point of approximately 568.2 °C at 760 mmHg and a predicted density of approximately 1.3 g/cm3 . Its refractive index is predicted to be 1.66 .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Chohan and Shad (2011) on sulfonamide-derived compounds, including those related to 4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide, highlighted the synthesis of new ligands and their transition metal complexes. These compounds were evaluated for their antibacterial, antifungal, and cytotoxic activities, demonstrating moderate to significant activity against various bacterial and fungal strains. This research underscores the potential of sulfonamide derivatives in developing new therapeutic agents with diverse biological activities Chohan & Shad, 2011.

Molecular Interactions and Material Properties

Perlovich et al. (2008) conducted a comprehensive study on sulfonamides, including derivatives similar to the compound , to understand their molecular interactions in both crystals and solutions. The research involved analyzing crystal structures, sublimation thermodynamics, solubility, solvation, and distribution characteristics. This work provides valuable insights into the physicochemical properties of sulfonamide compounds, which are crucial for their application in drug design and material science Perlovich et al., 2008.

properties

IUPAC Name

4-amino-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-2-19(11-12-20)15-7-5-14(6-8-15)18-23(21,22)16-9-3-13(17)4-10-16/h3-10,18,20H,2,11-12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSSJPAPEISVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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